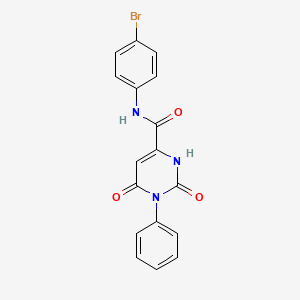

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-16(23)14-10-15(22)21(17(24)20-14)13-4-2-1-3-5-13/h1-10H,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAKMAYAXXFQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with urea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Formation of a carbonyl group

Reduction: Formation of a hydroxyl group

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

N-(4-chlorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties and interactions.

N-(4-methylphenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Contains a methyl group instead of a bromine atom, potentially altering its reactivity and biological effects.

Uniqueness

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of the bromophenyl group and the hydroxy group, which confer distinct chemical reactivity and potential biological activity. These functional groups can participate in various chemical reactions and interactions, making the compound a valuable tool in scientific research and industrial applications.

Actividad Biológica

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anti-inflammatory properties, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-pyrimidine-4-carboxamide

- Molecular Formula : C17H15BrN2O3

- Molecular Weight : 373.22 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed through various studies highlighting its pharmacological properties.

Anti-inflammatory Activity

Recent research has indicated that derivatives of pyrimidinecarboxamide compounds exhibit significant anti-inflammatory effects. For instance, a study on similar compounds demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This inhibition is crucial for the treatment of conditions characterized by excessive inflammation, such as acute lung injury (ALI) and sepsis .

Table 1: Summary of Anti-inflammatory Effects

The mechanism by which N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-pyrimidinecarboxamide exerts its effects may involve the modulation of key signaling pathways. Notably, the NF-kB pathway is often implicated in inflammatory responses. Inhibition of this pathway can lead to reduced expression of inflammatory mediators and improved outcomes in models of inflammation-related diseases .

Case Studies

Several case studies have explored the therapeutic potential of related compounds in preclinical models:

- Acute Lung Injury Model : Administration of a related compound demonstrated a significant reduction in lung inflammation and edema in LPS-induced ALI mice. The compound improved survival rates and alleviated pathological changes in lung tissue .

- Sepsis Model : In a sepsis model, compounds similar to N-(4-bromophenyl)-6-hydroxy demonstrated protective effects against systemic inflammatory responses, further supporting their potential as therapeutic agents for severe infections .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-bromophenyl)-6-hydroxy. Preliminary data suggest favorable pharmacokinetic profiles for related compounds with half-lives conducive to therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing pyrimidinecarboxamide derivatives like N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydropyrimidine-4-carboxamide?

- Methodological Answer: A typical approach involves condensation reactions using substituted pyrimidine precursors and bromophenyl amines. For example, cyclocondensation of β-keto esters with thiourea derivatives under acidic conditions can yield dihydropyrimidinone scaffolds, followed by functionalization via coupling reactions (e.g., amidation at the 4-position) . Solvent systems like ethanol or n-butanol are often used, with reaction monitoring via TLC and purification by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR : Assigns protons and carbons in the pyrimidine ring, bromophenyl group, and amide linkages. For example, aromatic protons in the 4-bromophenyl group appear as a doublet (δ ~7.5 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns, such as loss of the bromophenyl moiety (e.g., [M-Br]+) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer: Initial screens include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding : Calcium mobilization assays in human neutrophils to detect FPR1/FPR2 agonist activity, as seen in structurally similar pyridazinone derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically studied for this compound’s derivatives?

- Methodological Answer:

- Substituent Variation : Modify the bromophenyl group (e.g., replace Br with Cl, F) or introduce electron-donating/withdrawing groups on the phenyl ring.

- Bioisosteric Replacement : Substitute the pyrimidine ring with pyridazine or triazine cores to assess impact on receptor binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like FPR2, leveraging crystallographic data from related pyrimidines .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer:

- ADME Profiling : Assess solubility (e.g., shake-flask method), metabolic stability (e.g., liver microsomes), and plasma protein binding to explain bioavailability discrepancies.

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) derived from rodent studies .

Q. What computational strategies are effective for predicting its interaction with Formyl Peptide Receptors (FPR1/FPR2)?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using FPR2 crystal structures (PDB ID: 6OMM) to analyze hydrogen bonding (e.g., amide-NH⋯O interactions) and hydrophobic packing .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict agonist efficacy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.